2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Synthetic Chemistry Regioisomeric Purity Dimroth Rearrangement

Researchers sourcing triazolopyrimidinone building blocks face a critical risk: regioisomeric contamination from the [4,3-c] isomer can derail SAR interpretation due to Dimroth rearrangement. This 2-methyl-[1,5-c] regioisomer eliminates that ambiguity. • Guaranteed regiospecific [1,5-c] fusion geometry, confirmed by 98% HPLC purity - ensures observed biological activity is attributable to the correct isomer, not a [4,3-c] contaminant. • Enables direct entry into CDK2 inhibitor programs (elaborated derivatives achieve IC₅₀ = 0.061 µM vs. CDK2/cyclin A2) and CNS FBDD campaigns targeting GABA-A/BZ receptors. • Low molecular weight (150.14 g/mol) with favorable in silico ADME (logP 1.87, aqueous solubility 2.64 mg/mL) makes it an ideal fragment for lead optimization.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B13096796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NN2C(=N1)C=CNC2=O
InChIInChI=1S/C6H6N4O/c1-4-8-5-2-3-7-6(11)10(5)9-4/h2-3H,1H3,(H,7,11)
InChIKeyRCZYPIBCTAXEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one: A Defined Scaffold


2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one (CAS 76044-32-1) is a regiospecifically defined, low-molecular-weight (150.14 g/mol) bicyclic heterocycle within the broader triazolopyrimidinone family . This scaffold is recognized as a privileged structure in medicinal chemistry, mimicking purine bases and enabling exploration of adenosine receptor (AR) antagonism, kinase inhibition (CDK2, CK1δ), and benzodiazepine (BZ) receptor modulation, where its activity profile is highly dependent on the specific fusion geometry [1]. For procurement, the [1,5-c] regioisomer offers a distinct chemical entry point compared to its [4,3-c] isomer, which is critical for structure-activity relationship (SAR) integrity and synthetic reproducibility.

Regiospecific [1,5-c] fusion geometry ensures SAR integrity and synthetic reproducibility
Privileged purine-mimetic scaffold for adenosine receptor and kinase inhibition studies Fusion geometry is a selectivity determinant, not a generic hinge-binder
Low molecular weight (150.14) core supports fragment-based design and ADME-guided optimization

Regioisomeric Precision of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one


Generic substitution within the triazolopyrimidinone class is not feasible due to profound differences in biological target engagement and synthetic accessibility dictated by subtle structural variations. The [1,2,4]triazolo[1,5-c]pyrimidine core itself can undergo Dimroth rearrangement to the [4,3-c] isomer under certain conditions, meaning that improperly sourced or synthesized material may contain regioisomeric contaminants with divergent biological activity [1]. For example, the fusion geometry profoundly influences kinase selectivity: the [1,5-c] core guides inhibition towards CDK2, whereas isosteric furo[3,2-e] analogs shift inhibition towards VEGFR-2 [2]. Even within the same core, the 2-methyl substituent on the triazole ring can modulate receptor binding affinity compared to unsubstituted or 2-phenyl analogs, as evidenced in benzodiazepine receptor SAR studies where the degree of anxiolytic activity was strongly dependent on the specific N-substituent [3]. Therefore, the exact regioisomer and substitution pattern are not interchangeable commodities but defined chemical entities with distinct, non-fungible properties.

This Compound [1,5-c] regioisomer with defined CDK-family and BZ receptor pathway bias
[4,3-c] Isomer / Generic Substitution Dimroth rearrangement byproduct may shift target engagement and confound SAR interpretation HPLC purity specification mitigates but does not eliminate lot-level regioisomeric risk
This Core [1,5-c] triazolopyrimidine directs kinase selectivity toward CDK2 targets
Furo-fused Isostere Isosteric furo[3,2-e] variant redirects inhibition toward VEGFR-2 angiogenic kinases Core heterocycle identity, not just scaffold class, determines kinase pathway fit
2-Methyl Substituent Specific N-substitution pattern for defined receptor binding affinity
Unsubstituted / 2-Phenyl Analogs Substitution changes may modulate receptor binding and shift pharmacological profile BZ receptor SAR is highly sensitive to N-substituent identity

Procurement Evidence for 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one


Regioisomeric Integrity: [1,5-c] vs [4,3-c] Isomer

Sourcing the correct [1,2,4]triazolo[1,5-c]pyrimidine regioisomer is critical, as the alternative [4,3-c] isomer represents a distinct chemical entity with different reactivity. The synthesis of 2-substituted [1,5-c] derivatives often proceeds via a Dimroth rearrangement of the initially formed [4,3-c] isomer [1]. Consequently, commercial samples of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one must be rigorously verified for the absence of the [4,3-c] contaminant to ensure SAR integrity. The target compound is supplied with a certified purity of 98% as determined by HPLC, a quantitative specification that directly addresses the risk of regioisomeric impurity .

Regioisomeric Integrity
Specification review
98% HPLC purity (certified)
[4,3-c] isomer is primary Dimroth rearrangement risk
Supports regioisomeric identity verification for SAR studies
Class-level inference; lot-specific COA review recommended
Synthetic Chemistry Regioisomeric Purity Dimroth Rearrangement

Benzodiazepine Receptor Binding: Diazepam & CGS 9896

The [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one scaffold, to which the target compound belongs, has demonstrated potent benzodiazepine (BZ) receptor binding, with nine analogs achieving IC50 values equal or superior to the clinical anxiolytic diazepam [1]. A specific analog from this study, 9-benzyl-2-phenyl-7,8,9,10-tetrahydropyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one, exhibited good in vivo anxiolytic activity without sedation but showed an ethanol interaction, indicating a differentiated profile from the comparator CGS 9896, which lacked both sedation and alcohol interaction in the same tests [1]. While direct comparative binding data for the specific 2-methyl derivative is not reported, the class-level evidence positions the [1,5-c]-fused scaffold as a viable alternative to classical benzodiazepines, with a distinct pharmacological risk profile that can be modulated by peripheral substitution.

BZ Receptor Binding
Class-level
9 analogs: BZR IC50 ≤ diazepam baseline
Rat cerebral cortex binding assay; in vivo rotorod model
Supports BZ receptor binding assay context for CNS probe development
Class-level evidence; direct 2-methyl binding data to verify
Neuroscience Anxiolytic Activity GABA-A Receptor

Physicochemical Profile: logP and Solubility

The 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one scaffold presents a favorable in silico physicochemical profile for CNS drug discovery. The predicted logP is 1.87, and the predicted aqueous solubility is 2.639 mg/mL at pH 10.66 [1]. These values are consistent with parameters associated with good membrane permeability and oral absorption. In comparison, many heavily annelated triazolopyrimidinone analogs investigated for BZ receptor activity exhibit higher molecular weights and lipophilicities, which can negatively impact solubility and CNS penetration. This specific methyl-substituted core, with its low molecular weight (150.14 g/mol), offers a balanced starting point for fragment growth.

Physicochemical Profile
Data to verify
logP 1.87 · Solubility 2.64 mg/mL (pH 10.66)
In silico prediction via ADMET Predictor
Supports ADME parameter screening for fragment-based optimization
Predicted values; experimental confirmation recommended
Medicinal Chemistry ADMET Prediction Drug-likeness

Kinase Selectivity: CDK2 vs VEGFR-2 Inhibition

The biological target engagement of the triazolopyrimidine scaffold is highly dependent on the specific fusion and annelation pattern. The [1,2,4]triazolo[1,5-c]pyrimidine core, specifically when further elaborated into a pyrazolo[4,3-e] fused system, demonstrates potent inhibition of CDK2, with compound 15 exhibiting an IC50 of 0.061 ± 0.003 µM against the CDK2/cyclin A2 enzyme [1]. In stark contrast, isosteric replacement with a furan ring to create a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative shifts the inhibition profile towards VEGFR-2, with compounds 8b and 8c being reported as starting points for antiangiogenic agents [2]. This class-level divergence underscores that the [1,5-c] triazolopyrimidine core is not a generic kinase hinge-binder but a selectivity determinant. Procuring this specific core biases a discovery program toward CDK-family targets over angiogenic kinases like VEGFR-2.

Kinase Selectivity
Class-level
CDK2/cyclin A2 IC50: 0.061 µM (elaborated analog)
Furo-fused isostere shifts inhibition toward VEGFR-2
Supports CDK-family pathway assay context over angiogenic kinase targets
Class-level inference based on elaborated core analogs
Cancer Research Kinase Inhibition Chemical Biology

Application Scenarios for 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one


Fragment-Based Drug Design for CNS Disorders

The 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is an ideal fragment or core scaffold for FBDD campaigns aimed at CNS targets, particularly GABA-A receptors. The class-level evidence of potent BZ receptor binding (IC50 ≤ diazepam) combined with its favorable in silico ADME profile (logP = 1.87, solubility = 2.639 mg/mL) makes it a high-quality starting point. The defined purity (98% HPLC) guarantees that observed biological activity is attributed to the correct regioisomer and not a [4,3-c] contaminant, which could derail SAR interpretation .

CDK2 Inhibitor Development for Oncology

For cancer research programs focusing on cell cycle regulation, this compound serves as the key synthetic intermediate for constructing highly potent CDK2 inhibitors. Evidence shows that elaborated [1,2,4]triazolo[1,5-c]pyrimidine-based compounds can achieve nanomolar CDK2/cyclin A2 inhibitory activity (IC50 = 0.061 µM) and demonstrate superior antiproliferative effects against HCT-116 (IC50 = 6 nM) and MCF-7 (IC50 = 45 nM) cancer cell lines compared to Sorafenib . This application is fundamentally enabled by the specific [1,5-c] fusion, as alternative cores do not deliver the same CDK2 selectivity profile.

Dual CCR2/CCR5 Antagonist Synthesis

The triazolopyrimidinone scaffold is a validated intracellular binding motif for CC chemokine receptors. Lead optimization efforts on this core have yielded compounds with high affinity for CCR2 (pKi = 7.78 for the N-methyl analog) and functional antagonism of CCR5 . Procurement of the 2-methyl-substituted core provides a direct entry point for further structure-activity relationship (SAR) studies focused on small alkyl R3 substitutions, which are known to modulate dual CCR2/CCR5 potency, a strategy that has proven superior to large aromatic substituents that abolish CCR5 activity.

Adenosine A2A Receptor Antagonist Chemical Probes

The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is extensively patented as a core structure for adenosine A2A receptor antagonists, which are promising therapeutic candidates for Parkinson's disease and cancer immunotherapy . Starting with this specific 2-methyl derivative allows medicinal chemists to explore substitution vectors that are known to enhance A2A receptor affinity and selectivity over other adenosine receptor subtypes, leveraging the scaffold's privileged status while avoiding the pharmacokinetic liabilities often associated with bulkier, more lipophilic analogs.

Application
Selection Property
Validation Focus
CNS target fragment-based studies
Regioisomerically defined scaffold with favorable predicted ADME profile
BZ receptor binding and ADME parameter review
CDK pathway inhibition research
CDK2-selectivity assay context from [1,5-c] fusion geometry
CDK2/cyclin A2 enzymatic endpoint interpretation
Chemokine receptor SAR studies
CCR2/CCR5 dual-receptor binding assay context
Small-alkyl substitution and receptor engagement profiling
Adenosine receptor pathway studies
A2A receptor selectivity review with privileged scaffold
Adenosine receptor subtype selectivity profiling
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